molecular formula C19H19N3O2S B5515938 5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole

5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole

Cat. No. B5515938
M. Wt: 353.4 g/mol
InChI Key: MBSRLZFPELQHAI-UHFFFAOYSA-N
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Description

This compound is part of a class of molecules that incorporate various heterocyclic frameworks, such as thiazole, pyrrolidine, and isoxazole rings. These structures are of interest due to their potential in various fields, including medicinal chemistry and material science. The compound's structure suggests it may engage in a range of chemical reactions and possess unique physical and chemical properties.

Synthesis Analysis

Syntheses of related heterocyclic compounds often involve cyclization reactions, where precursors like substituted thiosemicarbazide or thiohydrazide undergo cyclization in the presence of catalysts to form thiazoles. Such reactions may involve the loss of water or hydrogen sulfide, depending on the specific substrates and conditions used (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is typically stabilized through intramolecular and intermolecular hydrogen bonding. These structures can be elucidated using techniques such as X-ray crystallography, which reveals details about the spatial arrangement of atoms and the presence of any stereocenters. Density Functional Theory (DFT) studies are also used to optimize the geometry and predict the stability of the molecules (Dani et al., 2013).

Scientific Research Applications

Chemical Synthesis and Reactivity

Research into the chemical reactivity and synthesis involving structures similar to 5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole has led to the development of various heterocyclic compounds. Studies like the one by Vernin et al. (1976) explore the reactivity of isoxazole derivatives in aromatic and heteroaromatic solvents, providing a pathway to synthesize 5-aryl- and 5-heteroaryl-isoxazoles, which are useful in creating complex molecules with potential pharmaceutical applications (Vernin, Siv, Treppendahl, & Metzger, 1976).

Heterocyclic Compound Development

The creation of heterocyclic compounds, which are crucial in drug development, is another area of application. Dani et al. (2013) synthesized new compounds by cyclizing substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate, leading to thiadiazoles with potential pharmaceutical relevance (Dani, Bharty, Kushawaha, Paswan, Prakash, Singh, & Singh, 2013). Similarly, Patel and Patel (2015) synthesized novel heterocyclic compounds with antibacterial and antifungal properties, highlighting the role of such chemical structures in developing new antimicrobial agents (Patel & Patel, 2015).

Material Science and Corrosion Inhibition

In the field of material science, research by Ammal, Prajila, and Joseph (2018) on 1,3,4-oxadiazole derivatives demonstrated their effectiveness in corrosion inhibition for mild steel in acidic environments, suggesting applications in protective coatings and industrial materials (Ammal, Prajila, & Joseph, 2018).

Molecular Design and Drug Development

The design and synthesis of molecules with specific biological activities are critical in drug development. Studies like the one by Singh et al. (2015) on 5-aryliden-2-imino-4-thiazolidinones showed significant anti-inflammatory activity without the ulcerogenic effects typical of traditional NSAIDs, demonstrating the potential of these molecules in safer drug design (Singh, Tripathi, Tewari, Kumar, & Saraf, 2015).

Mechanism of Action

While the specific mechanism of action for “5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole” is not available, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

properties

IUPAC Name

(2-benzyl-1,3-thiazol-4-yl)-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-10-17(24-21-13)16-8-5-9-22(16)19(23)15-12-25-18(20-15)11-14-6-3-2-4-7-14/h2-4,6-7,10,12,16H,5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSRLZFPELQHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C(=O)C3=CSC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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